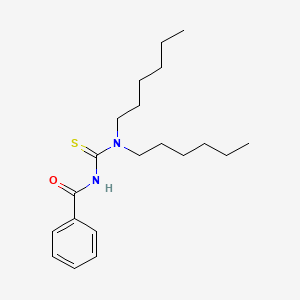

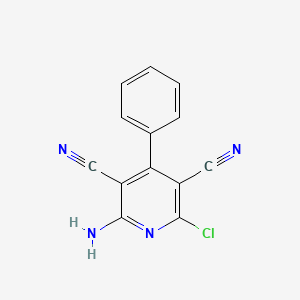

2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile

Übersicht

Beschreibung

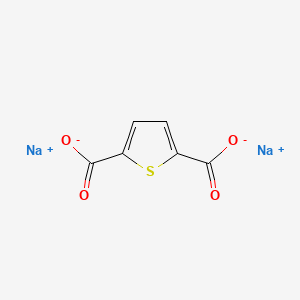

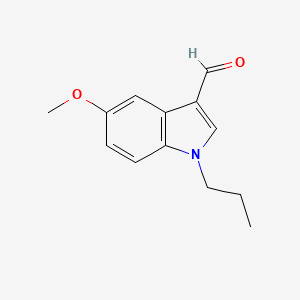

“2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile” is a chemical compound with the molecular formula C13H7ClN4 . It has a molecular weight of 254.67 g/mol . The compound is also known by other names such as “AURORA KA-6200” and "SCHEMBL3544893" .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been described in the literature . The compounds were prepared from “2-amino-6-chloropyridine-3,5-dicarbonitrile” and "this compound" .Molecular Structure Analysis

The InChI string of the compound is "InChI=1S/C13H7ClN4/c14-12-9 (6-15)11 (8-4-2-1-3-5-8)10 (7-16)13 (17)18-12/h1-5H, (H2,17,18)" . The Canonical SMILES is "C1=CC=C (C=C1)C2=C (C (=NC (=C2C#N)Cl)N)C#N" .Chemical Reactions Analysis

The compound has been used in the synthesis of multipotent drugs with cholinergic and neuroprotective properties for the treatment of Alzheimer’s and neuronal vascular diseases .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 86.5 Ų and a complexity of 386 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease and Neuronal Vascular Diseases

The compound 2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile, along with similar derivatives, was studied for its potential application in the treatment of Alzheimer’s and neuronal vascular diseases. These compounds have been found to be modest inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play key roles in Alzheimer's disease due to cholinergic dysfunction and oxidative stress. The biological assessment and molecular modeling of these compounds highlight their multipotent therapeutic potential (Samadi et al., 2010).

Corrosion Inhibition

Another application area for derivatives of this compound is in corrosion inhibition. Research has shown that certain pyridine derivatives, including those related to this compound, can effectively inhibit corrosion of mild steel in acidic conditions. These compounds operate as mixed-type inhibitors and are believed to form a protective film on the steel surface. This finding is significant in industrial applications where corrosion resistance is crucial (Ansari et al., 2015).

Prion Disease Inhibition

Derivatives of this compound were identified as potential inhibitors of prion replication in cultured cells. These compounds mimic dominant-negative prion protein mutants and could be significant in the development of treatments for prion diseases. A comprehensive study revealed certain derivatives with improved bioactivity against infectious prion isoforms, indicating their potential therapeutic application in prion disease management (May et al., 2007).

Synthesis of Biologically Active Compounds

This compound and its derivatives have been extensively studied for their roles as precursors in the synthesis of various biologically active compounds. Their versatile molecular structure allows for the creation of a wide range of pharmaceuticals and medicinally relevant chemicals. This adaptability makes them valuable in drug design and synthesis (Kalogirou et al., 2015).

Wirkmechanismus

Some of the molecules synthesized from “2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile” were found to be modest inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), in the micromolar range . The 2-amino derivatives were AChE selective inhibitors, whereas 2-amino derivatives proved to be selective for BuChE .

Eigenschaften

IUPAC Name |

2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN4/c14-12-9(6-15)11(8-4-2-1-3-5-8)10(7-16)13(17)18-12/h1-5H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSRKIHEJKWAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383037 | |

| Record name | 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96583-92-5 | |

| Record name | 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridin-4-ylmethyl 4-methyl-2-[[3-methyl-2-[[2-[[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]pentanoate](/img/structure/B1608758.png)